ホスホクレアチンナトリウム塩六水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Phosphocreatine sodium salt hexahydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study energy transfer and storage mechanisms.

Biology: It is crucial in studies related to muscle physiology and bioenergetics.

Industry: It is used in the development of supplements aimed at enhancing athletic performance and muscle recovery

作用機序

Target of Action

Phosphocreatine Sodium Salt Hexahydrate, also known as Creatine Phosphate Disodium Salt Hexahydrate, primarily targets the skeletal muscles of vertebrates . It plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions .

Mode of Action

The compound interacts with its targets by regenerating Adenosine Triphosphate (ATP) from Adenosine Diphosphate (ADP) . This is achieved by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine .

Biochemical Pathways

The affected biochemical pathway involves the maintenance and recycling of ATP for muscular activity . Phosphocreatine Sodium Salt Hexahydrate serves as a temporal and spatial buffer of bodily energy, playing a pivotal role in maintaining energy homeostasis .

Pharmacokinetics

Phosphocreatine Sodium Salt Hexahydrate exhibits rapid elimination from the body . Most of the compound entering the systemic circulation is converted to creatine . This conversion is an important part of the compound’s pharmacokinetics, impacting its bioavailability.

Result of Action

The result of the compound’s action is the regeneration of ATP, the primary source of chemical energy that body muscles use to perform contractions . This process is essential for body tissues that have high, fluctuating energy requirements like muscle and brain tissues .

Action Environment

The action of Phosphocreatine Sodium Salt Hexahydrate is influenced by the environment within the body. It is primarily found endogenously in the skeletal muscles of vertebrates . The compound’s action, efficacy, and stability can be influenced by factors such as the concentration of ATP and ADP, the presence of enzymes like creatine kinase, and the overall energy requirements of the body .

生化学分析

Biochemical Properties

Phosphocreatine Sodium Salt Hexahydrate plays a pivotal role in maintaining energy homeostasis in the body . It serves as a temporal and spatial buffer of energy, particularly in the skeletal muscles . It interacts with enzymes such as creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This interaction is crucial for the regeneration of ATP from ADP, thereby providing a rapid energy source for muscle contractions .

Cellular Effects

Phosphocreatine Sodium Salt Hexahydrate has significant effects on various types of cells and cellular processes . It influences cell function by acting as an energy buffer, thereby supporting muscle cell contractions . It also impacts cell signaling pathways and gene expression by maintaining ATP levels, which are critical for these processes .

Molecular Mechanism

The molecular mechanism of action of Phosphocreatine Sodium Salt Hexahydrate involves its ability to donate its phosphate group to convert adenosine diphosphate (ADP) into adenosine triphosphate (ATP) . This process is an important component of all vertebrates’ bioenergetic systems .

Temporal Effects in Laboratory Settings

In laboratory settings, Phosphocreatine Sodium Salt Hexahydrate serves as a rapidly mobilizable reserve of high-energy phosphates . It maintains local ATP pools and stabilizes cellular membranes due to electrostatic interactions with phospholipids . Over time, it continues to play a critical role in maintaining energy homeostasis, thereby influencing long-term cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Phosphocreatine Sodium Salt Hexahydrate vary with different dosages . Supplementation with this compound has been shown to result in significant improvements in muscular strength, power, and endurance .

Metabolic Pathways

Phosphocreatine Sodium Salt Hexahydrate is involved in the creatine kinase pathway . This pathway involves the enzyme creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This process is crucial for the regeneration of ATP from ADP .

Transport and Distribution

Phosphocreatine Sodium Salt Hexahydrate is transported and distributed within cells and tissues . It is primarily found in the skeletal muscles of vertebrates .

Subcellular Localization

The subcellular localization of Phosphocreatine Sodium Salt Hexahydrate is primarily in the skeletal muscles of vertebrates . It serves as a rapidly mobilizable reserve of high-energy phosphates in these muscles, thereby supporting muscle cell contractions .

準備方法

Phosphocreatine sodium salt hexahydrate is typically prepared enzymatically. The synthetic route involves the phosphorylation of creatine using creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Phosphocreatine sodium salt hexahydrate undergoes several types of chemical reactions, including:

Phosphorylation: The primary reaction it undergoes is the transfer of its phosphate group to ADP to form ATP.

Hydrolysis: It can be hydrolyzed to creatine and inorganic phosphate.

Oxidation and Reduction: While not directly involved in redox reactions, it plays a role in cellular energy metabolism, which involves various redox reactions.

Common reagents and conditions used in these reactions include creatine kinase for phosphorylation and water for hydrolysis. The major products formed from these reactions are ATP and creatine .

類似化合物との比較

Phosphocreatine sodium salt hexahydrate is unique compared to other similar compounds due to its rapid ability to regenerate ATP. Similar compounds include:

Creatine: The non-phosphorylated form, which also plays a role in energy metabolism but lacks the immediate energy buffering capacity of phosphocreatine.

Adenosine triphosphate (ATP): The direct energy currency of the cell, which phosphocreatine helps to regenerate.

Adenosine diphosphate (ADP): The substrate that phosphocreatine phosphorylates to form ATP

Phosphocreatine’s ability to quickly regenerate ATP makes it particularly valuable in tissues with high and fluctuating energy demands, such as muscle and brain tissues .

生物活性

Phosphocreatine sodium salt hexahydrate, often referred to simply as phosphocreatine (PCr), is a key compound in cellular energy metabolism. It plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP), which is essential for various biological functions, particularly in muscle and brain tissues. This article delves into the biological activity of phosphocreatine sodium salt hexahydrate, highlighting its biochemical properties, physiological effects, and clinical applications.

Overview of Phosphocreatine

Phosphocreatine is a phosphorylated form of creatine, primarily found in muscle cells and to a lesser extent in the brain and other tissues. It serves as a rapidly mobilizable reserve of high-energy phosphates, facilitating the regeneration of ATP during periods of high energy demand. The synthesis of phosphocreatine occurs via the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from ATP to creatine.

Phosphocreatine acts as an energy buffer in cells by donating its phosphate group to adenosine diphosphate (ADP) to regenerate ATP:

his reaction is particularly important during short bursts of intense physical activity, where ATP demand exceeds supply. Phosphocreatine can sustain ATP levels for approximately 5-8 seconds during maximal exertion, making it vital for high-intensity sports and activities.

Physiological Effects

- Muscle Performance : Supplementation with phosphocreatine has been shown to enhance muscular strength and power output. Studies indicate that athletes using phosphocreatine exhibit improved performance in short-duration, high-intensity exercises.

- Recovery : Phosphocreatine aids in recovery post-exercise by facilitating quicker replenishment of ATP levels, thus reducing fatigue and enhancing subsequent performance.

- Neuroprotective Effects : Emerging research suggests that phosphocreatine may have neuroprotective properties, potentially benefiting conditions like ischemia or neurodegenerative diseases by maintaining energy homeostasis in neurons.

Case Studies and Clinical Trials

-

Athletic Performance : A study published in 2021 assessed the effects of phosphocreatine disodium salts combined with blueberry extract on athletic performance. The results indicated significant improvements in peak torque (PT) and average power (AP) among subjects taking phosphocreatine compared to a placebo group:

This study demonstrated that supplementation with phosphocreatine could lead to significant improvements in muscular strength and power output compared to placebo controls .

Group Pre-Supplementation PT (N·m) Post-Supplementation PT (N·m) Pre-Supplementation AP (W) Post-Supplementation AP (W) Creatine Monohydrate 99.90 ± 22.47 119.22 ± 29.87 140.18 ± 32.08 170.12 ± 42.68 Phosphocreatine Disodium Salts 99.95 ± 22.50 111.97 ± 24.50 143.42 ± 33.84 159.78 ± 31.20 Placebo - - - - - Cardiovascular Health : Clinical applications of phosphocreatine include its use as a myocardial protective agent during ischemic events such as myocardial infarction and heart failure. It has been shown to improve cardiac energy metabolism and reduce damage during acute coronary syndromes .

特性

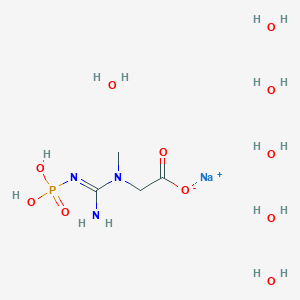

IUPAC Name |

sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZXCJEYKNCHU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H21N3NaO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。